molecular formula C9H8Cl2N4 B2634402 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride CAS No. 2253631-89-7

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride

Cat. No. B2634402
CAS RN: 2253631-89-7
M. Wt: 243.09
InChI Key: VCFVBNPSYSTFJM-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” were not found, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced directly from biomass in good isolated yields . Another method involves the use of 3-acetyl-1-propanol to produce 5-Chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” was not found .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” were not found.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study explores the synthesis and antimicrobial activity of new pyrimidinones and triazinones derived from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds were evaluated for their in vitro antimicrobial properties, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antioxidant Properties

Another study focuses on the synthesis and spectral characterization of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. The antioxidant properties of these compounds were evaluated using several in vitro test systems. The study indicates that certain alkyl fragments attached to 2‐(pyrimidin‐2‐yl)ethanol significantly influence the antioxidant activity, potentially contributing to the development of new antioxidant agents (Rani et al., 2012).

Microwave-assisted Synthesis

Research on microwave-assisted synthesis demonstrates the efficient preparation of bioactive thiazolopyrimidinones under microwave irradiation. This method offers a quicker and potentially more environmentally friendly approach to synthesizing these compounds, which have shown promise in various biological applications (Djekou et al., 2006).

Antibacterial Activity

The synthesis and antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines reveal that these compounds possess valuable antibacterial properties. This study underscores the potential of pyrimidine derivatives as antibacterial agents and highlights the importance of structural modification in enhancing biological activity (Etemadi et al., 2016).

Pyrimidine in Nucleic Acids and Vitamins

The pyrimidine nucleus is an essential component of nucleic acids (DNA and RNA) and vitamins (B2 and folic acid), emphasizing its critical role in biology and medicine. Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects, which are leveraged in various scientific and therapeutic contexts (Rani et al., 2012).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with other molecules in a biological context. Unfortunately, specific information about the mechanism of action of “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” was not found .

Safety and Hazards

Safety data sheets provide information about the hazards of a substance and the necessary safety precautions. For similar compounds, safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

While specific future directions for “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” were not found, research into similar compounds like 5-(Chloromethyl)furfural (CMF) and its derivatives is ongoing. These compounds show promise in supplanting HMF from its derivative chemistry .

properties

IUPAC Name

5-(chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4.ClH/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8;/h2-6H,1H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFVBNPSYSTFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CN=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride

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